2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol
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Overview
Description
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is an organic compound that features a furan ring, a butenyl chain, and an aminophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol typically involves the following steps:
Formation of the Furan-2-yl But-3-en-1-yl Intermediate: This can be achieved by reacting furan with but-3-en-1-ol in the presence of a catalyst such as lithium aluminum hydride.
Amination Reaction: The intermediate is then subjected to an amination reaction with aminophenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the hydrogenation process.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate.
Reduction: The butenyl chain can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Yields furan-2-carboxylic acid derivatives.
Reduction: Produces saturated butyl derivatives.
Substitution: Forms various substituted aminophenol derivatives.
Scientific Research Applications
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)but-3-en-1-ol: Shares the furan and butenyl moieties but lacks the aminophenol group.
Furan-2-carboxylic acid: Contains the furan ring but differs in the functional groups attached.
Uniqueness
2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol is unique due to its combination of a furan ring, a butenyl chain, and an aminophenol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922191-50-2 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-[[(1R)-1-(furan-2-yl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C14H15NO2/c1-2-6-12(14-9-5-10-17-14)15-11-7-3-4-8-13(11)16/h2-5,7-10,12,15-16H,1,6H2/t12-/m1/s1 |
InChI Key |
RXJNLFBXXMKKOI-GFCCVEGCSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CO1)NC2=CC=CC=C2O |
Canonical SMILES |
C=CCC(C1=CC=CO1)NC2=CC=CC=C2O |
Origin of Product |
United States |
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